Cas no 2148568-69-6 (4-cyano-2-formamido-3-methylbutanoic acid)

4-Cyano-2-formamido-3-methylbutanoic acid is a specialized organic compound featuring a cyano group, formamido moiety, and a carboxylic acid functionality on a branched carbon skeleton. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of modified amino acids or peptidomimetics. The presence of both polar and reactive groups allows for selective transformations, enabling applications in pharmaceutical research and fine chemical synthesis. The compound's stability under controlled conditions and its compatibility with common coupling reagents enhance its utility in multistep syntheses. Careful handling is recommended due to potential reactivity of the cyano and carboxyl groups.
4-cyano-2-formamido-3-methylbutanoic acid structure
2148568-69-6 structure
商品名:4-cyano-2-formamido-3-methylbutanoic acid
CAS番号:2148568-69-6
MF:C7H10N2O3
メガワット:170.165901660919
CID:5909492
PubChem ID:165842512

4-cyano-2-formamido-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-cyano-2-formamido-3-methylbutanoic acid
    • EN300-1300656
    • 2148568-69-6
    • インチ: 1S/C7H10N2O3/c1-5(2-3-8)6(7(11)12)9-4-10/h4-6H,2H2,1H3,(H,9,10)(H,11,12)
    • InChIKey: SNWSWZAVWAZGJQ-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C(C)CC#N)NC=O)=O

計算された属性

  • せいみつぶんしりょう: 170.06914219g/mol
  • どういたいしつりょう: 170.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3

4-cyano-2-formamido-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1300656-500mg
4-cyano-2-formamido-3-methylbutanoic acid
2148568-69-6
500mg
$535.0 2023-09-30
Enamine
EN300-1300656-0.25g
4-cyano-2-formamido-3-methylbutanoic acid
2148568-69-6
0.25g
$670.0 2023-06-06
Enamine
EN300-1300656-2.5g
4-cyano-2-formamido-3-methylbutanoic acid
2148568-69-6
2.5g
$1428.0 2023-06-06
Enamine
EN300-1300656-10.0g
4-cyano-2-formamido-3-methylbutanoic acid
2148568-69-6
10g
$3131.0 2023-06-06
Enamine
EN300-1300656-1.0g
4-cyano-2-formamido-3-methylbutanoic acid
2148568-69-6
1g
$728.0 2023-06-06
Enamine
EN300-1300656-0.05g
4-cyano-2-formamido-3-methylbutanoic acid
2148568-69-6
0.05g
$612.0 2023-06-06
Enamine
EN300-1300656-0.5g
4-cyano-2-formamido-3-methylbutanoic acid
2148568-69-6
0.5g
$699.0 2023-06-06
Enamine
EN300-1300656-2500mg
4-cyano-2-formamido-3-methylbutanoic acid
2148568-69-6
2500mg
$1089.0 2023-09-30
Enamine
EN300-1300656-250mg
4-cyano-2-formamido-3-methylbutanoic acid
2148568-69-6
250mg
$513.0 2023-09-30
Enamine
EN300-1300656-0.1g
4-cyano-2-formamido-3-methylbutanoic acid
2148568-69-6
0.1g
$640.0 2023-06-06

4-cyano-2-formamido-3-methylbutanoic acid 関連文献

4-cyano-2-formamido-3-methylbutanoic acidに関する追加情報

Introduction to 4-Cyano-2-Formamido-3-Methylbutanoic Acid (CAS No. 2148568-69-6)

4-Cyano-2-formamido-3-methylbutanoic acid (CAS No. 2148568-69-6) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its distinctive functional groups, including a cyano group, a formamido group, and a carboxylic acid moiety, which collectively contribute to its diverse chemical properties and potential applications.

The molecular structure of 4-cyano-2-formamido-3-methylbutanoic acid is composed of a four-carbon backbone with specific substituents. The cyano group (-CN) at the 4-position imparts nitrile functionality, which can participate in various chemical reactions such as nucleophilic addition and reduction. The formamido group (-NHCOH) at the 2-position adds amide-like characteristics, while the carboxylic acid group (-COOH) at the 3-position provides acidic properties and potential for esterification or amidation reactions.

Recent studies have highlighted the potential of 4-cyano-2-formamido-3-methylbutanoic acid in various medicinal applications. For instance, researchers have explored its use as an intermediate in the synthesis of novel drugs targeting specific biological pathways. One notable application is in the development of inhibitors for enzymes involved in metabolic disorders and cancer. The unique combination of functional groups in this compound allows for fine-tuning of its pharmacological properties, making it a valuable candidate for drug discovery and development.

In the context of medicinal chemistry, 4-cyano-2-formamido-3-methylbutanoic acid has been investigated for its ability to modulate protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their dysregulation is often associated with disease states. By designing derivatives of this compound that can selectively disrupt or enhance specific PPIs, scientists aim to develop new therapeutic strategies for treating conditions such as neurodegenerative diseases and inflammatory disorders.

The synthetic accessibility of 4-cyano-2-formamido-3-methylbutanoic acid has also been a focus of recent research. Efficient synthetic routes have been developed to produce this compound in high yields and purity, facilitating its use in large-scale studies and industrial applications. One such method involves the condensation of appropriate nitriles with formamide followed by selective functionalization steps to introduce the carboxylic acid group. These synthetic advancements have not only improved the availability of the compound but also opened up new avenues for exploring its chemical reactivity and biological activity.

In addition to its medicinal applications, 4-cyano-2-formamido-3-methylbutanoic acid has shown promise in materials science. Its ability to form stable complexes with metal ions makes it a potential candidate for developing novel materials with enhanced mechanical and thermal properties. Researchers are exploring the use of this compound in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery systems.

The environmental impact of compounds like 4-cyano-2-formamido-3-methylbutanoic acid is another area of active research. Studies are being conducted to assess the biodegradability and ecotoxicity of this compound to ensure its safe use in various industries. Preliminary results suggest that under controlled conditions, this compound can be effectively degraded by microbial processes, reducing its potential environmental impact.

In conclusion, 4-cyano-2-formamido-3-methylbutanoic acid (CAS No. 2148568-69-6) is a multifaceted compound with significant potential in multiple scientific domains. Its unique chemical structure and versatile reactivity make it an attractive candidate for drug discovery, materials science, and environmental applications. Ongoing research continues to uncover new insights into its properties and applications, further solidifying its importance in modern chemistry and pharmaceutical research.

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